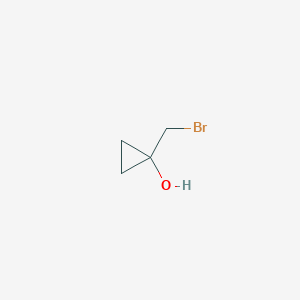![molecular formula C11H14ClN B13123257 (1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride is a chemical compound known for its unique bicyclic structure. This compound is often used in the synthesis of various pharmaceutical agents due to its structural properties and reactivity. It is particularly noted for its role in the development of drugs targeting the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetonitrile with a suitable azabicyclic intermediate, followed by hydrochloride salt formation. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, thereby influencing neural signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect dipeptidyl peptidase-4 (DPP-4) activity .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and substitution patterns.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but lack the azabicyclic nitrogen atom.
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride: A closely related compound with a methyl substitution.
Uniqueness
(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets in the central nervous system makes it a valuable compound for pharmaceutical research and development .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(1S)-1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H/t10?,11-;/m1./s1 |
InChI Key |
CVQLMVQMMNBNHC-PSDUUTOMSA-N |
Isomeric SMILES |
C1C2[C@]1(CNC2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)

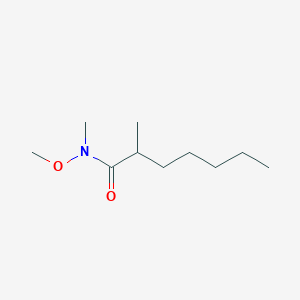
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
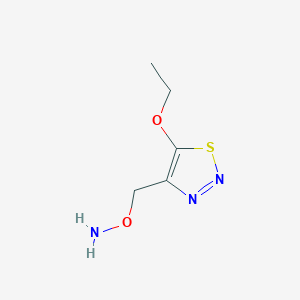
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
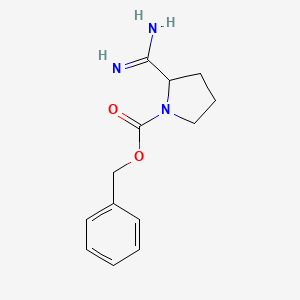
![[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-](/img/structure/B13123219.png)

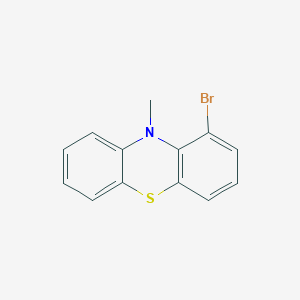
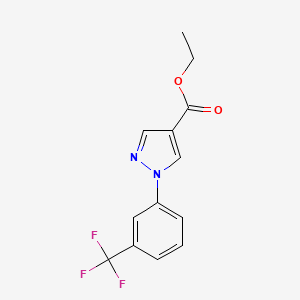
![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)

